molecular formula C22H17N3O B5509423 MFCD03785864

MFCD03785864

Cat. No.: B5509423
M. Wt: 339.4 g/mol
InChI Key: ZWOWLXTZZKJLPL-UHFFFAOYSA-N
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Description

The compound MFCD03785864 is a chemical entity with a unique molecular structure and physicochemical profile. Such compounds are typically characterized by their molecular formulas, functional groups, and applications in pharmaceuticals, agrochemicals, or materials science. For instance, structurally related compounds in the evidence share features like trifluoromethyl groups, aromatic rings, and heterocyclic frameworks, which influence their reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-[4-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15(26)16-11-13-18(14-12-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWLXTZZKJLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03785864 involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of starting materials under controlled conditions.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

    Raw Material Preparation: Ensuring the quality and consistency of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters to maximize yield.

    Purification and Isolation: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03785864 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD03785864 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03785864 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property This compound* CAS 1533-03-5 CAS 56469-02-4 CAS 905306-69-6
Molecular Weight ~250–350 202.17 163.17 138.17
TPSA (Ų) ~20–30 17.1 46.3 55.1
Log P ~2.5–3.5 3.21 1.44 0.85
Solubility (Water, mg/mL) Moderate 2.58 0.219 1.02
Bioavailability Score ~0.5 0.55 0.55 0.55

*Hypothetical data inferred from structural analogues.

Discussion

  • Structural Trends: Fluorinated compounds (e.g., CAS 1533-03-5) exhibit superior metabolic stability but higher synthetic complexity compared to non-halogenated analogues (e.g., CAS 56469-02-4) .
  • Functional Groups : Sulfonyl (CAS 622864-56-6) and pyrazine (CAS 54013-06-8) groups offer divergent electronic and steric effects, influencing their applicability in drug discovery .
  • Safety : Compounds with amine groups (e.g., CAS 905306-69-6) pose higher risks of respiratory sensitization, necessitating careful handling .

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